![molecular formula C15H7ClN2O3 B5612554 2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid](/img/structure/B5612554.png)

2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex benzoic acid derivatives often involves multi-step reactions, starting from simpler benzoic acid compounds or their functionalized precursors. For example, the synthesis of dihydrofurobenzodioxin derivatives from the furyl residue of 2-vinylfurans, as described by Latif, Girgis, and Michael (1970), illustrates the type of chemical transformations that might be applicable in synthesizing the target compound (Latif, Girgis, & Michael, 1970).

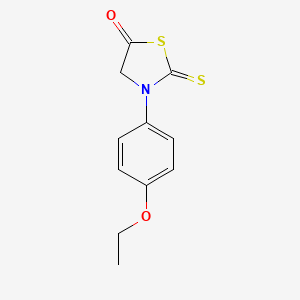

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is typically characterized by the presence of a benzoic acid moiety attached to various substituents, which can significantly influence their chemical behavior and physical properties. Crystallographic studies, such as those conducted by Hemamalini and Fun (2010), provide valuable insights into the molecular geometry, intermolecular interactions, and crystal packing of these compounds, which are crucial for understanding their stability and reactivity (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Benzoic acid derivatives participate in a variety of chemical reactions, including condensation, cyclization, and substitution reactions. The reactivity of these compounds is often influenced by the nature and position of substituents on the benzoic acid ring. For instance, the study by Abdel‐Wahhab and El-Assal (1968) on the cyclization of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid into benzofuran derivatives highlights the type of cyclization reactions that may be relevant to the target compound (Abdel‐Wahhab & El-Assal, 1968).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies focusing on the thermodynamic behavior of these compounds, like the work by Reschke et al. (2016), which explored the phase behavior of benzoic acid and chlorobenzoic acids, can provide a foundational understanding of the factors that affect the physical properties of the target compound (Reschke, Zherikova, Verevkin, & Held, 2016).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, including acidity, reactivity towards nucleophiles and electrophiles, and the ability to form various chemical bonds, are central to their applications in synthesis and material science. The reactivity patterns observed in studies like the one by Shajari, Kazemizadeh, and Ramazani (2015), which discussed the synthesis of 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives, can shed light on the chemical behavior of the target compound (Shajari, Kazemizadeh, & Ramazani, 2015).

Mechanism of Action

properties

IUPAC Name |

2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClN2O3/c16-13-3-1-10(6-12(13)15(19)20)14-4-2-11(21-14)5-9(7-17)8-18/h1-6H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWFGNUKZGEOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C#N)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-methylphenyl}imidazolidin-2-one](/img/structure/B5612471.png)

![N-[(2-aminopyridin-3-yl)methyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5612477.png)

![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5612487.png)

![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5612495.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5612532.png)

![1-(4-fluoro-3-methoxybenzyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5612544.png)

![(6-bromo-4-quinazolinyl)[2-(diethylamino)ethyl]amine](/img/structure/B5612560.png)

![2,3,5-trimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5612564.png)